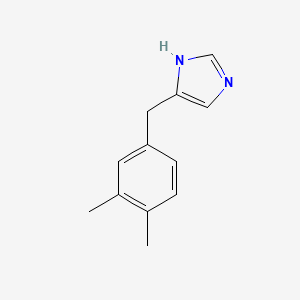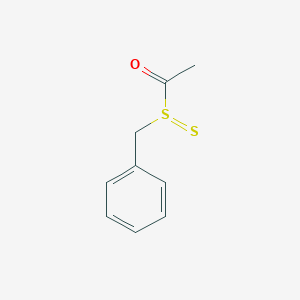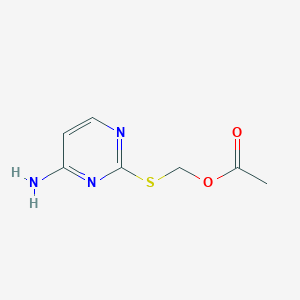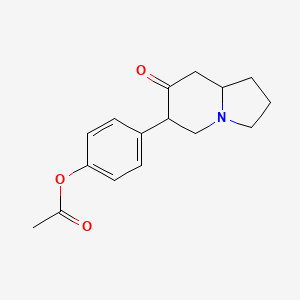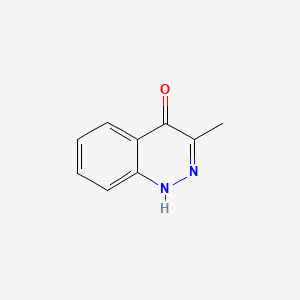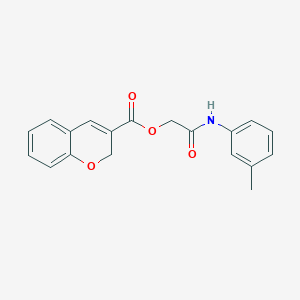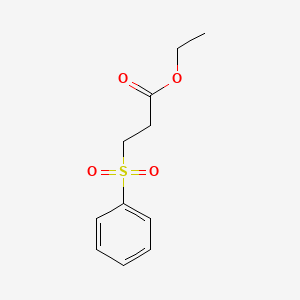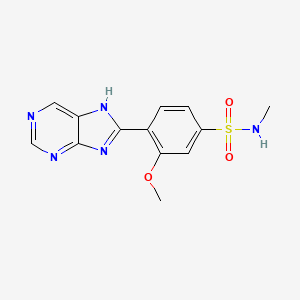
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O3S and a molecular weight of 305.31 g/mol . This compound is known for its unique structure, which combines a purine moiety with a benzenesulfonamide group, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with N-methyl-4-(1H-purin-8-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide with an amine group.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors or enzymes involved in purine metabolism. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide: Similar structure but lacks the sulfonamide group.
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of the sulfonamide group.
Uniqueness
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide is unique due to the presence of both a purine moiety and a sulfonamide group. This combination allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .
Propiedades
Número CAS |
89469-26-1 |
|---|---|
Fórmula molecular |
C13H13N5O3S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
3-methoxy-N-methyl-4-(7H-purin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13N5O3S/c1-14-22(19,20)8-3-4-9(11(5-8)21-2)12-17-10-6-15-7-16-13(10)18-12/h3-7,14H,1-2H3,(H,15,16,17,18) |
Clave InChI |
PJMXLMUGPNKEHL-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


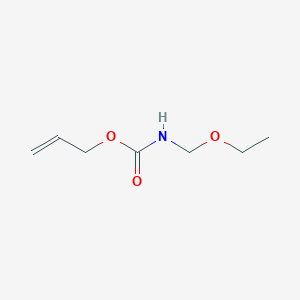
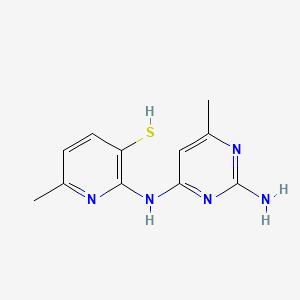
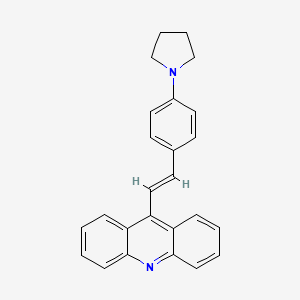
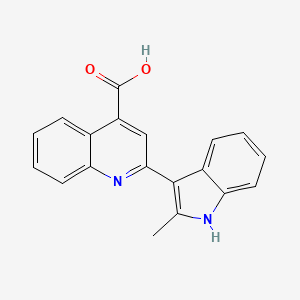
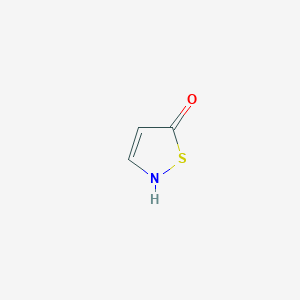

![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
